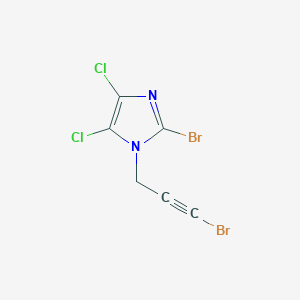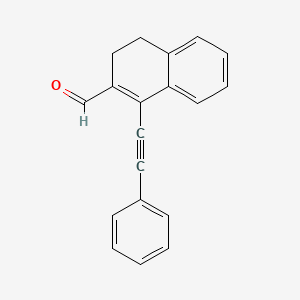
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone, with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated naphthalene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their activity .
Comparison with Similar Compounds
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in organic electronics.
Phenylethynyl derivatives of binaphthyl: Used as ligands in asymmetric catalysis and as fluorescent dyes.
Properties
CAS No. |
183859-96-3 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-17-12-11-16-8-4-5-9-18(16)19(17)13-10-15-6-2-1-3-7-15/h1-9,14H,11-12H2 |
InChI Key |
GUMSQYHXUBNKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


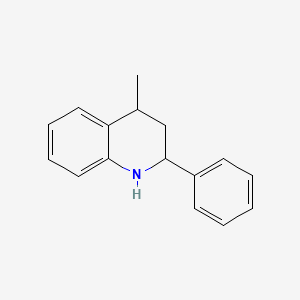
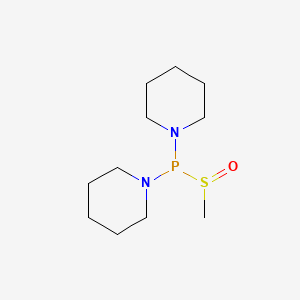

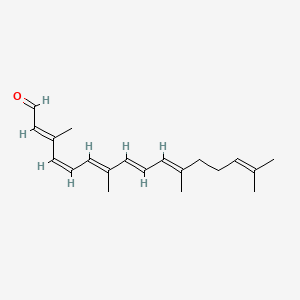

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

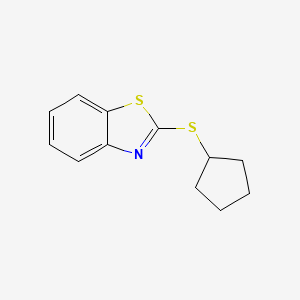
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
